Fluomine dust

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

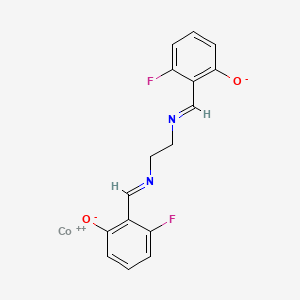

Cobalt, ((2,2'-(1,2-ethanediylbis(nitrilomethylidyne))bis(6-fluorophenolato))(2-)-n,n',o,o')-,(sp-4-2) is a solid. (EPA, 1998)

科学研究应用

Environmental Applications

Fluomine dust is primarily associated with per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential toxicity. Understanding the behavior of this compound in environmental contexts is crucial for assessing its impact.

PFAS Contamination Studies

Research has demonstrated that PFAS can accumulate in indoor dust, contributing to human exposure. A study analyzed dust samples from buildings with "healthier" materials—those reportedly free of PFAS—and found significantly lower levels of targeted PFAS in comparison to conventional materials. The median concentration of PFAS was 66% lower in healthier environments, indicating that this compound can serve as an indicator of PFAS contamination levels in indoor settings .

Remediation Technologies

This compound's properties make it a candidate for use in remediation technologies aimed at removing PFAS from contaminated water sources. Adsorption techniques utilizing materials that interact with PFAS have been reviewed critically, highlighting the effectiveness of certain fluorinated compounds in capturing these substances from aqueous solutions .

Material Science Applications

Fluorination, the process of introducing fluorine into organic compounds, enhances various physical and chemical properties. This compound plays a role in several innovative applications within material science.

Drug Discovery and Development

Fluorinated compounds are increasingly used in pharmaceuticals due to their improved metabolic stability and biological activity. This compound can be utilized as a fluorination agent to modify existing drug candidates, enhancing their efficacy . The introduction of fluorine can improve binding interactions and lead to more potent therapeutic agents.

Industrial Coatings and Textiles

The surfactant properties of fluorinated compounds make them ideal for use in water- and stain-repellent coatings for textiles and industrial applications. This compound can be incorporated into formulations that impart these desirable properties to various materials .

Health-Related Applications

The health implications of exposure to this compound are significant, particularly concerning its association with PFAS.

Toxicological Studies

Research indicates that exposure to PFAS through inhalation of contaminated dust may lead to adverse health effects. Studies have shown that PFAS can migrate from materials into indoor environments, where they accumulate in dust particles . This raises concerns about chronic exposure and potential health risks associated with this compound.

Analytical Techniques

Fluorine NMR (Nuclear Magnetic Resonance) has emerged as a powerful tool for analyzing fluorinated compounds, including those found in this compound. This technique allows for detailed characterization of PFAS in environmental samples, facilitating better understanding and management of contamination .

Case Studies

常见问题

Basic Research Questions

Q. What are the standard methodologies for characterizing Fluomine dust’s oxygen absorption capacity in experimental settings?

this compound’s oxygen absorption properties are typically evaluated using temperature-controlled cyclic absorption-desorption tests. Key parameters include operating temperatures (25–100°C), pressure ranges (48–172 kPaa), and cycle durations (~4 minutes per half-cycle). Techniques such as thermogravimetric analysis (TGA) and gas chromatography (GC) are recommended to quantify absorption efficiency and purity. Historical studies emphasize validating results against controlled baselines to account for environmental variability .

Q. Which experimental parameters are critical when designing gas absorption studies involving this compound?

Critical parameters include:

- Temperature : Affects absorption kinetics and regeneration efficiency (optimal range: 25–100°C).

- Pressure : Influences oxygen loading (172 kPaa during absorption) and release (48 kPaa during desorption).

- Cycle Duration : Impacts system throughput and stability (e.g., 4-minute half-cycles in aircraft systems).

- Sample Purity : Contaminants may alter absorption kinetics, necessitating pre-experimental material characterization (e.g., SEM/XRD) .

Table 1: Key Parameters from Historical Fluomine Systems

| System | Temperature Range | Pressure Range (kPaa) | Oxygen Output (NTP L/min) | Purity (%) |

|---|---|---|---|---|

| AiResearch EA-6B (1972) | 25–100°C | 48–172 | 26 | 98.5 |

| B-1A OLOGS (1978) | 25–100°C | 48–172 | 19.8 | 98.5 |

| Source: Adapted from aircraft oxygen system case studies . |

Advanced Research Questions

Q. How should researchers address contradictions between theoretical models and experimental data on this compound’s absorption efficiency?

Contradictions may arise from unaccounted variables (e.g., impurities, temperature fluctuations). A systematic approach includes:

- Comparative Analysis : Replicate experiments under identical conditions to isolate variables.

- Sensitivity Testing : Vary one parameter (e.g., temperature) while holding others constant.

- Model Refinement : Integrate empirical data into computational models (e.g., density functional theory for adsorption sites).

- Peer Validation : Cross-check results with independent labs to rule out instrumentation bias .

Q. What methodological frameworks are effective for optimizing this compound synthesis to enhance oxygen yield?

Design of Experiments (DOE) and response surface methodology (RSM) are robust for optimization. For example:

- Factor Screening : Identify critical synthesis variables (e.g., precursor ratios, calcination temperatures).

- Central Composite Design : Test interactions between factors to maximize oxygen output.

- Long-Term Stability Testing : Monitor performance degradation over repeated cycles to assess durability. Historical studies highlight trade-offs between yield and energy consumption, necessitating multi-objective optimization .

Q. How can researchers ensure reproducibility in this compound studies, given variability in experimental setups?

Reproducibility requires:

- Standardized Protocols : Document equipment specifications (e.g., compressor types, heating methods).

- Data Transparency : Share raw datasets, including anomalous observations.

- Calibration Checks : Regularly validate instruments (e.g., pressure sensors) against certified standards.

- Ethical Reporting : Disclose conflicts of interest or funding sources that may influence outcomes .

Q. What strategies are recommended for analyzing long-term stability of this compound in high-temperature applications?

- Accelerated Aging Tests : Expose samples to extreme temperatures (e.g., 150°C) to simulate prolonged use.

- Microstructural Analysis : Use SEM/TEM to track morphological changes (e.g., pore collapse).

- Performance Metrics : Quantify declines in absorption capacity and purity over cycles.

- Comparative Benchmarks : Compare with alternative materials (e.g., zeolites) to contextualize degradation rates .

Q. Methodological Guidance

- Data Collection : Align with frameworks for qualitative (e.g., case studies) and quantitative (e.g., reliability metrics) research. Use mixed methods to triangulate findings .

- Ethical Compliance : Obtain institutional approval for hazardous material handling and disclose environmental risks .

- Literature Synthesis : Prioritize peer-reviewed journals over commercial databases to avoid bias .

属性

CAS 编号 |

62207-76-5 |

|---|---|

分子式 |

C16H12CoF2N2O2 |

分子量 |

361.21 g/mol |

IUPAC 名称 |

cobalt(2+);3-fluoro-2-[2-[(2-fluoro-6-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |

InChI |

InChI=1S/C16H14F2N2O2.Co/c17-13-3-1-5-15(21)11(13)9-19-7-8-20-10-12-14(18)4-2-6-16(12)22;/h1-6,9-10,21-22H,7-8H2;/q;+2/p-2 |

InChI 键 |

VUNNDCACJFYYFK-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C(=C1)F)C=NCCN=CC2=C(C=CC=C2F)[O-])[O-].[Co+2] |

规范 SMILES |

C1=CC(=C(C(=C1)F)C=NCCN=CC2=C(C=CC=C2F)[O-])[O-].[Co+2] |

颜色/形态 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。